molecular formula C21H28N4O2 B14952055 4-cyclopentyl-1-methyl-3-(1-(4-methylbenzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

4-cyclopentyl-1-methyl-3-(1-(4-methylbenzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B14952055
M. Wt: 368.5 g/mol
InChI Key: MGKHDBIKXQLJFO-UHFFFAOYSA-N
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Description

4-CYCLOPENTYL-1-METHYL-3-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a triazolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOPENTYL-1-METHYL-3-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of high-throughput screening and process optimization techniques to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPENTYL-1-METHYL-3-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the triazolone core.

Scientific Research Applications

4-CYCLOPENTYL-1-METHYL-3-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials with specific properties.

    Biological Research:

Mechanism of Action

The mechanism of action of 4-CYCLOPENTYL-1-METHYL-3-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-CYCLOPENTYL-1-METHYL-3-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE include other triazolone derivatives with different substituents attached to the core structure. Examples include:

  • 4-CYCLOPENTYL-1-METHYL-3-[1-(4-CHLOROBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
  • 4-CYCLOPENTYL-1-METHYL-3-[1-(4-FLUOROBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE

Uniqueness

The uniqueness of 4-CYCLOPENTYL-1-METHYL-3-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

4-cyclopentyl-2-methyl-5-[1-(4-methylbenzoyl)piperidin-4-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C21H28N4O2/c1-15-7-9-17(10-8-15)20(26)24-13-11-16(12-14-24)19-22-23(2)21(27)25(19)18-5-3-4-6-18/h7-10,16,18H,3-6,11-14H2,1-2H3

InChI Key

MGKHDBIKXQLJFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CCCC4)C

Origin of Product

United States

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